Product packaging for Benzene, bis[(trimethoxysilyl)ethyl]-(Cat. No.:CAS No. 266317-71-9)

Benzene, bis[(trimethoxysilyl)ethyl]-

Cat. No.: B3120557
CAS No.: 266317-71-9
M. Wt: 374.58 g/mol
InChI Key: OYWCDPVWTJGDRT-UHFFFAOYSA-N
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Description

Overview of Bridged Organosilicon Compounds in Advanced Materials Science

Bridged organosilicon compounds, also known as bis-silanes, are a class of molecules characterized by two or more silicon atoms linked by an organic bridge. acs.orggelest.com These compounds are fundamental precursors for creating hybrid organic-inorganic materials, where the organic bridging group is covalently integrated into an inorganic silica (B1680970) network at a molecular level. researchgate.net This unique structure allows for the precise tuning of material properties by altering the nature of the organic bridge. mdpi.com

The versatility of organosilicon compounds stems from the diverse range of chemical bonds silicon can form, not only with carbon but also with heteroatoms like oxygen and nitrogen. iust.ac.ir This leads to a wide array of molecules, including silanes, siloxanes, and silsesquioxanes. iust.ac.ir In materials science, these compounds are utilized as coatings, adhesives, sealants, and modifiers to confer properties such as thermal stability, chemical inertness, and water repellency. iust.ac.ir

Bridged polysilsesquioxanes (BPSs), derived from these precursors, have garnered considerable attention due to their biocompatibility, physiological inertness, and structural tunability. mdpi.com These attributes make them promising candidates for stimuli-responsive biomaterials in applications like controlled drug release. mdpi.com The synthesis of these materials is typically achieved through the sol-gel polymerization of monomers containing two or more trialkoxysilyl groups. acs.org The resulting materials find use in a wide spectrum of applications, from surface modifiers and coatings to catalysts and membrane materials for desalination. acs.orgresearchgate.netelsevierpure.com The incorporation of an organic moiety into the silica framework can also create materials with a high affinity for heavy metal ions, making them attractive for adsorption applications. acs.org

Chemical Structure and Classification of Benzene (B151609), bis[(trimethoxysilyl)ethyl]-

Benzene, bis[(trimethoxysilyl)ethyl]- is classified as a bridged organosilane, specifically a dipodal silane (B1218182). gelest.com Its structure features a central benzene ring connected to two trimethoxysilyl groups via ethyl linkers. cymitquimica.com The trimethoxysilyl groups are hydrolyzable, meaning they can react with water to form silanol (B1196071) groups, which then condense to create a stable siloxane (Si-O-Si) network. cymitquimica.comgelest.com This reactivity is fundamental to its role as a precursor in sol-gel synthesis. acs.org

The presence of two silicon-containing functional groups classifies it as a dipodal silane, which can form up to six bonds with a substrate, in contrast to conventional silanes that can only form three. gelest.com This enhanced bonding capability contributes to increased hydrolytic stability in the resulting materials. gelest.com The organic part of the molecule—the benzene ring and ethyl linkers—is non-polar, which imparts hydrophobic (water-repellent) characteristics to surfaces modified with this compound. gelest.com

Below is a table detailing the key chemical identifiers and properties of Benzene, bis[(trimethoxysilyl)ethyl]-.

PropertyValueSource(s)
CAS Number 266317-71-9 cymitquimica.comgelest.comnih.gov
Molecular Formula C16H30O6Si2 cymitquimica.comgelest.comnih.govuni.lu
Molecular Weight 374.58 g/mol nih.gov
IUPAC Name trimethoxy-[2-[2-(2-trimethoxysilylethyl)phenyl]ethyl]silane uni.lu
Synonyms bis(trimethoxysilylethyl)benzene, Benzene, bis((trimethoxysilyl)ethyl)- nih.gov
InChIKey OYWCDPVWTJGDRT-UHFFFAOYSA-N uni.lu
Canonical SMILES COSi(OC)OC uni.lu
Classification Organosilicon Compound, Bridged Organosilane, Dipodal Silane cymitquimica.comgelest.comwikipedia.org

Historical Context and Significance of Bridged Silsesquioxanes in Organosilica Synthesis

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, extensive research into organosilicon compounds was pioneered by Frederic S. Kipping in the early 20th century, who also coined the term "silicone". wikipedia.org The study of silsesquioxanes, a class of organosilicon compounds with the general formula [RSiO1.5]n, dates back to 1946 when it was first discovered by Scott. iipseries.orgwikipedia.orgnih.gov These early silsesquioxanes were typically polymeric products derived from the hydrolysis of trifunctional silane precursors like methyltrichlorosilane. iipseries.org

Monomers suitable for sol-gel processing that contained two or more trialkoxysilyl groups have been known for over five decades. acs.org Initially, these compounds were primarily used as coupling agents, surface modifiers, coatings, and in adhesive formulations. acs.org For instance, phenylene-bridged monomers were first prepared in the 1950s for use as coatings on glass. acs.org

A significant advancement came in 1999 with the independent development by three research groups of a new class of organic-inorganic nanocomposites called periodic mesoporous organosilicas (PMOs). i-asem.orgresearchgate.net These materials are synthesized through the hydrolysis and condensation of bridged organosilica precursors, like Benzene, bis[(trimethoxysilyl)ethyl]-, in the presence of a structure-directing agent. i-asem.orgresearchgate.net This process allows for the creation of materials with ordered mesoporous structures where the organic groups are integral parts of the pore walls. i-asem.orggelest.com The ability to incorporate organic functionalities directly into the silica framework at the molecular level represented a major step forward, enabling the creation of hybrid materials with precisely engineered properties for a wide range of advanced applications. i-asem.orgacs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O6Si2 B3120557 Benzene, bis[(trimethoxysilyl)ethyl]- CAS No. 266317-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethoxy-[2-[2-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-9-7-8-10-16(15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWCDPVWTJGDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=CC=C1CC[Si](OC)(OC)OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015377
Record name Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266317-71-9
Record name Benzene, bis[(trimethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tmethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethoxysilylethyl)benzene
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Synthetic Routes and Mechanistic Investigations of Benzene, Bis Trimethoxysilyl Ethyl

Synthesis Methodologies for Bis(trimethoxysilyl)ethylbenzene Isomers

The creation of bis(trimethoxysilyl)ethylbenzene isomers is primarily achieved through direct synthesis, with the isomeric composition of the final product largely dictated by the starting materials.

A key direct synthesis route for compounds analogous to Benzene (B151609), bis[(trimethoxysilyl)ethyl]- is the hydrosilylation of divinylbenzene (B73037) with a corresponding trialkoxysilane. lp.edu.ua In a typical procedure, a mixture of divinylbenzene isomers is reacted with triethoxysilane (B36694) in the presence of a catalyst. lp.edu.ua While this specific example uses triethoxysilane, the methodology is directly applicable to the synthesis of the trimethoxy variant.

The reaction is generally carried out under an inert atmosphere, such as dry nitrogen, to prevent unwanted side reactions with moisture. lp.edu.ua A common catalyst for this type of reaction is Karstedt's catalyst. lp.edu.ua The reaction mixture is typically heated for several hours to ensure the completion of the hydrosilylation process, which can be monitored by techniques such as FTIR spectroscopy to observe the disappearance of the Si-H bond signal. lp.edu.ua

An alternative, though less direct, approach involves the use of Grignard reagents. This method would entail the formation of a di-Grignard reagent from a dihaloethylbenzene, followed by reaction with a trimethoxychlorosilane. However, the synthesis of di-Grignard reagents from bis(haloethyl)benzenes can be challenging and may lead to side reactions.

A summary of a typical hydrosilylation reaction is presented in the table below.

Parameter Condition
Reactants Divinylbenzene (mixture of isomers), Triethoxysilane
Catalyst Karstedt's catalyst
Atmosphere Inert (e.g., dry nitrogen)
Temperature 313–323 K
Reaction Time ~3 hours
Monitoring FTIR spectroscopy (disappearance of ≡Si-H bond)

The data in this table is based on the hydrosilylation of divinylbenzene with triethoxysilane and serves as a representative example. lp.edu.ua

The isomeric distribution of the resulting bis(trimethoxysilylethyl)benzene is predominantly determined by the isomeric composition of the starting divinylbenzene. Commercial divinylbenzene is often a mixture of the 1,2- (ortho), 1,3- (meta), and 1,4- (para) isomers. Consequently, the hydrosilylation reaction will produce a corresponding mixture of the bis(trimethoxysilylethyl)benzene isomers. lp.edu.ua

Research on the hydrosilylation of a mixture of ortho- and para-divinylbenzene with triethoxysilane has shown that the reaction proceeds at both positions, yielding a mixture of the corresponding bis(silylethyl)benzene isomers. lp.edu.ua Quantum-chemical calculations have suggested that the addition to the ortho-position may be energetically more favorable. lp.edu.ua

It is important to note that the hydrosilylation reaction can also lead to different regioisomers at each ethyl linkage, namely the α- and β-adducts, corresponding to Markovnikov and anti-Markovnikov addition, respectively. Studies have indicated that both types of addition can occur. lp.edu.ua

To obtain a specific isomer, such as the pure 1,4-bis[(trimethoxysilyl)ethyl]benzene, it would be necessary to start with the pure 1,4-divinylbenzene (B89562) isomer. The separation of the isomers of bis[(trimethoxysilyl)ethyl]benzene after synthesis is generally not a straightforward process.

Fundamental Hydrolysis and Condensation Chemistry of Trimethoxysilyl Groups

The utility of Benzene, bis[(trimethoxysilyl)ethyl]- as a precursor lies in the reactivity of its trimethoxysilyl groups, which undergo hydrolysis and condensation reactions to form stable siloxane bonds. These reactions are the foundation of the sol-gel process.

The hydrolysis of alkoxysilanes, including trimethoxysilyl groups, can be catalyzed by both acids and bases. gelest.comnih.gov Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. gelest.com The rate of hydrolysis is generally faster under acidic conditions compared to basic conditions. gelest.com For methoxysilanes, the rate of hydrolysis is significantly faster than that of ethoxysilanes, typically by a factor of 6 to 10. gelest.com

In basic catalysis, a hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of an alkoxy group. nih.gov The rate of hydrolysis is influenced by the organic substituent on the silicon atom. qnl.qa

The condensation of the resulting silanol (B1196071) groups (Si-OH) to form siloxane bonds (Si-O-Si) is also subject to acid and base catalysis. The pH of the reaction medium plays a crucial role in determining the relative rates of hydrolysis and condensation, which in turn influences the structure of the resulting polymeric network. researchgate.net

The table below summarizes the general effects of pH on the hydrolysis and condensation of alkoxysilanes.

Condition Hydrolysis Condensation
Acidic FastSlower than hydrolysis
Neutral SlowestSlow
Basic Slower than acidicFast

Moisture is an essential reactant for the hydrolysis of the trimethoxysilyl groups. The amount of water present in the reaction system is a critical parameter that affects the extent of hydrolysis and the subsequent condensation process. researchgate.net Insufficient water will lead to incomplete hydrolysis, resulting in a less cross-linked network with residual alkoxy groups.

Catalysts, both acidic and basic, play a pivotal role in accelerating the rates of both hydrolysis and condensation. The choice of catalyst can significantly impact the final structure of the material. Acid catalysts generally lead to more linear or weakly branched polymer chains, while base catalysts tend to produce more highly branched, particulate structures. researchgate.net

The formation of siloxane bonds is a reversible process, and the equilibrium can be influenced by the removal of the alcohol byproduct (methanol in this case) and water.

Polymerization and Network Formation from Bis(trimethoxysilyl)ethylbenzene Precursors

The bifunctional nature of Benzene, bis[(trimethoxysilyl)ethyl]-, with two reactive sites, allows it to act as a cross-linking agent or a monomer in polymerization reactions, leading to the formation of three-dimensional networks. This process is commonly carried out via the sol-gel method.

The sol-gel process involves the hydrolysis and condensation of the precursor in a suitable solvent, often in the presence of a catalyst. As the condensation reactions proceed, the viscosity of the solution increases, eventually leading to the formation of a gel—a continuous solid network encapsulating the solvent.

The properties of the resulting polymer network are highly dependent on the reaction conditions, including the precursor concentration, water-to-silane ratio, type of catalyst, and temperature. For instance, bis(triethoxysilyl)benzene has been used as a precursor to create periodic mesoporous organosilicas (PMOs), which are materials with highly ordered porous structures. seoultech.ac.kr

The rigid benzene core of the precursor molecule imparts thermal and mechanical stability to the resulting polymer network. gelest.com These materials can be used in a variety of applications, including as coatings, resins, and in the preparation of advanced composite materials. gelest.com The dipodal nature of this silane (B1218182), having two silicon atoms, can lead to enhanced hydrolytic stability of the resulting materials. gelest.com

Pathways to Polysiloxane and Silsesquioxane Networks

The synthesis of polysiloxane and silsesquioxane networks from Benzene, bis[(trimethoxysilyl)ethyl]- is primarily achieved through the sol-gel process. wikipedia.org This versatile wet-chemical technique involves the hydrolysis and subsequent polycondensation of the trimethoxysilyl functional groups on the monomer. wikipedia.orgcymitquimica.com As a dipodal silane, Benzene, bis[(trimethoxysilyl)ethyl]- contains two trifunctional silicon atoms, enabling the formation of a highly cross-linked, three-dimensional hybrid organic-inorganic network. cfsilicones.comgelest.com

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) attached to the silicon atoms react with water, often in the presence of an acid or base catalyst, to form silanol groups (Si-OH) and methanol (B129727) as a byproduct. The rate of hydrolysis is influenced by factors such as the pH of the solution, the water-to-alkoxide ratio, and the temperature. encyclopedia.pub

Condensation: The newly formed silanol groups undergo polycondensation reactions. This can occur either through a water-producing reaction between two silanol groups or an alcohol-producing reaction between a silanol group and a residual methoxy group. These reactions lead to the formation of stable siloxane (Si-O-Si) bridges, which constitute the inorganic backbone of the network. cymitquimica.com

The sol-gel polymerization parameters for bridged polysilsesquioxanes derived from monomers like Benzene, bis[(trimethoxysilyl)ethyl]- are critical for controlling the final material properties. The table below outlines key parameters and their typical effects on the reaction.

ParameterDescriptionEffect on Network Formation
Monomer ConcentrationThe amount of Benzene, bis[(trimethoxysilyl)ethyl]- in the solvent.Higher concentrations generally lead to faster gelation times and denser networks.
Catalyst (Acid/Base)Used to control the rates of hydrolysis and condensation. For example, HCl or NaOH. acs.orgresearchgate.netAcid catalysis typically promotes hydrolysis, leading to weakly branched polymers. Base catalysis promotes condensation, resulting in more highly cross-linked, particulate structures.
Water/Silane Ratio (r)The molar ratio of water to the silane precursor.A stoichiometric amount of water is required for complete hydrolysis. Sub-stoichiometric amounts can lead to incomplete reaction, while excess water can accelerate hydrolysis. encyclopedia.pub
SolventA common solvent for the monomer and water, such as ethanol (B145695) or methanol, is often used to ensure homogeneity. encyclopedia.pubThe choice of solvent can affect precursor solubility, reaction rates, and the evaporation rate during drying, which influences the final porosity.
TemperatureThe reaction temperature.Increasing the temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. encyclopedia.pub

Advanced Crosslinking Architectures and Density Control

The specific molecular structure of Benzene, bis[(trimethoxysilyl)ethyl]- is a key determinant in forming advanced crosslinking architectures and enabling control over the final material's density. The phenylethyl bridging group provides a rigid and well-defined spacer between the silicon-oxygen cross-linking points. This rigidity, in contrast to more flexible aliphatic bridges, can lead to the formation of materials with more ordered and predictable pore structures. gelest.com

The ability to engineer materials at the molecular level by selecting the bridging group is a hallmark of bridged polysilsesquioxanes. acs.org This control allows for the tailoring of properties such as porosity, surface area, and mechanical strength. For instance, materials prepared from these precursors have been shown to possess some of the highest known surface areas among porous materials, with a well-understood correlation between the bridging group and the resulting pore size distribution. acs.org

Control over the network density is achieved not only through the choice of monomer but also through the processing and drying of the gel after polymerization. Different drying techniques give rise to materials with vastly different densities and porous architectures:

Xerogels: When the gel is dried under ambient or slightly elevated temperatures, capillary pressure causes the network to collapse as the solvent evaporates. This results in significant shrinkage and the formation of a dense, low-porosity material known as a xerogel. acs.org

Aerogels: To preserve the porous structure of the wet gel, supercritical drying can be employed. In this process, the solvent is brought to its supercritical state and then vented, avoiding the liquid-vapor interface and the associated capillary forces. The result is an aerogel, an extremely low-density solid with a very high surface area and porosity. acs.org

The combination of a rigid organic bridge and controlled processing conditions allows for precise manipulation of the final material's properties. The table below summarizes the relationship between synthetic and processing choices and the resulting network characteristics for materials derived from bridged precursors.

FactorInfluenceResulting Network Property
Bridging Group Structure (e.g., bis(ethyl)benzene)The length, rigidity, and geometry of the organic spacer.Determines the primary pore size and intrinsic porosity of the network. Rigid linkers can lead to ordered pore structures. acs.orggelest.com
Sol-Gel Reaction Conditions (pH, catalyst, concentration)Controls the kinetics of hydrolysis and condensation, influencing the growth of primary particles or polymer chains.Affects the secondary structure, such as the degree of crosslinking, particle size, and inter-particle connectivity.
Drying Method (Evaporative vs. Supercritical)Manages the capillary forces exerted on the network as the solvent is removed.Controls the final density and porosity. Evaporative drying leads to dense xerogels, while supercritical drying produces low-density aerogels. acs.org
Post-synthesis Treatment (e.g., thermal curing)Can be used to further increase the cross-linking density.Enhances mechanical properties and thermal stability of the final material.

By leveraging these synthetic and processing strategies, Benzene, bis[(trimethoxysilyl)ethyl]- serves as a versatile precursor for creating a wide range of advanced materials with precisely controlled architectures and densities for various applications. cfsilicones.com

Comprehensive Characterization Techniques for Bis Trimethoxysilyl Ethylbenzene Derived Materials

Spectroscopic Analysis for Structural and Chemical Composition Determination

Spectroscopic techniques are indispensable for elucidating the molecular structure, confirming the incorporation of the organic bridging group, and monitoring the progression of the sol-gel reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the atomic-level structure of BTSEB-derived materials. By analyzing different nuclei (¹H, ¹³C, and ²⁹Si), it is possible to verify the molecular integrity of the organic bridge, track the hydrolysis and condensation reactions, and quantify the degree of cross-linking in the final silica (B1680970) network.

¹H and ¹³C NMR are primarily used to confirm the structure of the ethylbenzene (B125841) bridging group within the material. The persistence of signals corresponding to the aromatic and aliphatic protons and carbons in the solid-state NMR spectra of the final material confirms that the organic moiety has been successfully incorporated and remains intact during the polymerization process.

NucleusSpecies/EnvironmentTypical Chemical Shift (ppm)Information Obtained
¹H-OCH₃ (Methoxy)~3.6Presence of unhydrolyzed precursor
-CH₂-CH₂-Ar~0.9 and ~2.7Integrity of the ethyl bridge
¹³C-OCH₃ (Methoxy)~50Confirmation of precursor functional groups
Aromatic (Benzene ring)~128-145Incorporation of the benzene (B151609) bridge
²⁹SiT⁰: RSi(OCH₃)₃~ -45 to -50Unhydrolyzed precursor
T¹: RSi(OH)₂(OSi)~ -50 to -58Singly condensed silicon
T²: RSi(OH)(OSi)₂~ -59 to -65Doubly condensed silicon
T³: RSi(OSi)₃~ -66 to -72Fully condensed silicon network

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and confirm chemical transformations during the synthesis of organosilica materials. By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR provides a chemical fingerprint of the material. researchgate.net

In the context of BTSEB-derived materials, FTIR is used to monitor the key stages of the sol-gel process. researchgate.net The spectrum of the BTSEB precursor is characterized by strong absorption bands corresponding to the Si-O-CH₃ groups. As hydrolysis and condensation occur, the intensity of these peaks decreases, while a broad band associated with Si-OH (silanol) groups and hydrogen-bonded water appears around 3400 cm⁻¹ and 1630 cm⁻¹, respectively. orientjchem.org The successful formation of the inorganic silica network is confirmed by the emergence of a strong, broad absorption band between 1000 and 1200 cm⁻¹, which is characteristic of the asymmetric stretching vibrations of Si-O-Si bridges. researchgate.net The presence of peaks related to C-H stretching of the ethyl and benzene groups confirms the incorporation of the organic bridge into the final material. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeAssignmentSignificance
~3400 (broad)O-H stretchSi-OH and adsorbed H₂OIndicates hydrolysis and presence of hydroxyl groups
~2930, 2840C-H stretchAliphatic (-CH₂-) groupsConfirms presence of the ethyl bridge
~1600C=C stretchAromatic ringConfirms presence of the benzene bridge
1000-1200 (strong, broad)Si-O-Si stretchSiloxane networkEvidence of successful condensation and network formation
~1190, 815Si-O-C stretchSi-OCH₃ groupsPresence indicates incomplete hydrolysis of the precursor
~960Si-OH stretchSilanol (B1196071) groupsIntermediate species in the sol-gel process

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface.

For materials derived from BTSEB, XPS is used to confirm the formation of a homogeneous hybrid material at the surface. High-resolution scans of the core levels of silicon (Si 2p), carbon (C 1s), and oxygen (O 1s) provide detailed chemical state information. The Si 2p peak at a binding energy of approximately 103.5 eV is characteristic of silicon in a silica (SiO₂) environment, confirming the formation of the inorganic network. The C 1s spectrum can be deconvoluted into components representing different types of carbon bonding: C-C/C-H bonds from the ethylbenzene bridge (around 284.8 eV) and C-Si bonds (around 284.0 eV). The O 1s spectrum typically shows a primary peak around 532.8 eV, corresponding to oxygen in the Si-O-Si network. Analyzing the relative atomic concentrations allows for verification that the organic component is present at the surface in the expected stoichiometry relative to the silica network.

Core LevelTypical Binding Energy (eV)Chemical State Assignment
Si 2p~103.5Si in SiO₂ (siloxane) network
C 1s~284.8C-C and C-H in the ethylbenzene bridge
~284.0C-Si bond
O 1s~532.8O in Si-O-Si network

Morphological and Textural Characterization of Hybrid Materials

Microscopy and diffraction techniques are essential for investigating the morphology, nanostructure, and degree of order in the hybrid materials, which are critical features for applications in catalysis, separation, and electronics.

Electron microscopy provides direct visualization of the material's structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is used to study the surface morphology, particle shape, and size distribution of the BTSEB-derived materials. researchgate.net SEM images can reveal whether the synthesis resulted in discrete spherical nanoparticles, agglomerated structures, or continuous films. researchgate.net For example, syntheses can be tailored to produce monodisperse spherical particles, a desirable morphology for applications like chromatography. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution and is used to probe the internal structure of the materials. researchgate.net For periodic mesoporous organosilicas (PMOs) synthesized using BTSEB and a surfactant template, TEM is crucial for visualizing the ordered porous channels. documentsdelivered.com Images can show hexagonal arrays of pores or parallel stripes, corresponding to views down different crystallographic axes of the mesostructure, providing direct evidence of the long-range order of the pore system. TEM also allows for precise measurement of the pore diameter and wall thickness.

X-ray Diffraction (XRD) is the primary technique for determining the structural order within the material. For PMOs, low-angle (or small-angle) XRD is particularly important. A well-ordered mesoporous material will produce a diffraction pattern with one or more distinct peaks at low 2θ angles (typically 1-5°).

For PMOs derived from BTSEB, the pattern often consists of an intense peak, indexed as the (100) reflection, and sometimes two smaller peaks, indexed as the (110) and (200) reflections. scispace.com This specific pattern is the hallmark of a two-dimensional hexagonal (p6mm) symmetry, which is a common and highly desirable mesostructure. scispace.com The position of the (100) peak can be used to calculate the d-spacing (the distance between adjacent pore centers) via Bragg's Law, providing a key measure of the mesostructure's unit cell size. The sharpness of the diffraction peaks is indicative of the degree of structural order.

Reflection Index (hkl)d-spacing ratio (d₁₀₀/dₕₖₗ)Mesostructure Symmetry
(100)12D Hexagonal (p6mm)
(110)√3
(200)2

Nitrogen Sorption Analysis for Porosity, Surface Area, and Pore Size Distribution

Nitrogen sorption analysis is a critical technique for characterizing the porous structure of materials derived from Benzene, bis[(trimethoxysilyl)ethyl]-. This method provides detailed information about the specific surface area, pore volume, and pore size distribution, which are crucial parameters for applications such as catalysis, separation, and adsorption. The analysis is based on the physisorption of nitrogen gas onto the material's surface at cryogenic temperatures (typically 77 K).

The resulting isotherm, which plots the amount of adsorbed nitrogen versus the relative pressure, offers insights into the material's porous nature. For mesoporous materials, which have pore diameters between 2 and 50 nanometers, a type IV isotherm according to the IUPAC classification is typically observed. bath.ac.uk This isotherm is characterized by a hysteresis loop, the shape of which can provide additional information about the pore geometry.

The Brunauer-Emmett-Teller (BET) method is widely applied to the adsorption data to calculate the specific surface area. nih.govchemrxiv.org This model is based on the multilayer adsorption of gas molecules on the solid surface. Furthermore, methods like the Barrett-Joyner-Halenda (BJH) model can be applied to the desorption branch of the isotherm to determine the pore size distribution and total pore volume. researchgate.net

Research on periodic mesoporous organosilicas (PMOs) derived from related precursors has demonstrated the ability to achieve exceptionally high surface areas. For instance, PMO nanocubes have been synthesized with surface areas reaching as high as 2370 m²/g, a result of abundant micropores within the mesoporous framework. nih.gov Materials synthesized from 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), a similar bridged organosilane, have also shown high surface areas, such as 1136.40 m²/g, with a pore volume of 0.39 cm³/g and an average pore size of 2.30 nm. researchgate.net The ability to control synthesis conditions allows for the tuning of these properties. For example, using different surfactants and expander molecules can lead to materials with significantly different pore sizes, ranging from approximately 6 nm to over 15 nm. nih.gov

The table below presents typical data obtained from nitrogen sorption analysis of organosilica materials derived from bridged organosilane precursors, illustrating the range of porosities and surface areas that can be achieved.

Table 1: Nitrogen Sorption Analysis Data for Organosilica Materials interactive-table

Material Type BET Surface Area (m²/g) Pore Volume (cm³/g) Average Pore Size (nm)
PMO Nanocubes Up to 2370 - -
BTESE-derived Silica 1136.40 0.39 2.30
Ti-PMO-S - - 7.8
E-SBA-15 - - 12.3

Polymer and Network Characterization

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity of Soluble Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of soluble polymers derived from Benzene, bis[(trimethoxysilyl)ethyl]-. This method separates polymer molecules based on their hydrodynamic volume in solution.

In a GPC system, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying extents and have a longer retention time. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined.

The key parameters obtained from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length.

Table 2: Illustrative GPC Data for a Hypothetical Soluble Organosilane Polymer This table provides a hypothetical example of data that would be obtained from a GPC analysis of a soluble polymer derived from a bis(silyl)benzene precursor. interactive-table

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Polymer Batch A 5,200 8,320 1.60
Polymer Batch B 6,500 11,050 1.70

Thermal Gravimetric Analysis (TGA) for Decomposition Behavior and Organic Content

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For materials derived from Benzene, bis[(trimethoxysilyl)ethyl]-, TGA is invaluable for assessing their thermal stability, decomposition behavior, and for quantifying the organic content within the final hybrid material.

During a TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature is typically identified as the point of maximum rate of weight loss (from the derivative of the TGA curve).

For organosilica materials, the initial weight loss at lower temperatures (below ~150 °C) is usually attributed to the removal of adsorbed water and residual solvent. The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition and combustion of the organic bridging groups (in this case, the ethylbenzene moiety). The final residual mass at the end of the analysis (at high temperatures, e.g., 800-1000 °C in an oxidizing atmosphere) corresponds to the inorganic silica (SiO₂) content. From this, the initial organic content can be accurately calculated.

This information is critical for understanding the material's performance limits at elevated temperatures and for confirming the successful incorporation of the organic bridge into the silica network.

Table 3: TGA Data for Organosilica Materials This table summarizes typical findings from the TGA of organosilica materials, showing the decomposition temperatures and the resulting organic and inorganic content. interactive-table

Material Onset Decomposition Temperature (°C) Organic Content (%) Residual Inorganic Content (SiO₂) (%)
BTSEB-derived Organosilica ~450 25-30 70-75

Diverse Applications in Advanced Materials Science and Engineering

Application as Silane (B1218182) Coupling Agents and Adhesion Promoters

The primary mechanism by which Benzene (B151609), bis[(trimethoxysilyl)ethyl]- adheres to inorganic substrates involves the hydrolysis of its methoxysilyl groups followed by condensation. When exposed to moisture, the methoxy (B1213986) groups (-OCH₃) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then form strong, covalent oxane bonds (M-O-Si) with hydroxyl groups present on the surfaces of various inorganic materials.

This bonding is effective on a wide range of substrates, including:

Siliceous surfaces: Such as glass and silica (B1680970), which have a high density of surface silanol groups.

Metallic oxides: Including those of aluminum, zirconium, tin, titanium, and nickel. powerchemical.net

The dipodal nature of this molecule, possessing two trimethoxysilyl groups, is a key feature. Unlike conventional silanes with a single silyl (B83357) group that can form up to three bonds with a substrate, Benzene, bis[(trimethoxysilyl)ethyl]- can form up to six, significantly enhancing the bond strength and stability at the interface. powerchemical.net The central benzene ring provides a rigid spacer that positions the silyl groups for optimal surface interaction.

To maximize the performance of composite materials, strategies are employed to enhance the interfacial adhesion provided by silane coupling agents. One common approach is the use of mixed silane systems. For instance, Benzene, bis[(trimethysilyl)ethyl]-, a non-functional silane, can be combined with a functional silane that is specifically chosen to react with the polymer matrix. In such blends, typically comprising 10-40% of the dipodal silane, the functional silane provides the primary coupling to the organic phase, while the dipodal silane significantly boosts the durability and hydrolytic stability of the interface. powerchemical.net

The improvement in interfacial adhesion translates directly to enhanced mechanical properties of the final composite material. Research on underfill materials for electronic packaging has demonstrated that the addition of silane additives can significantly improve the interfacial toughness, a measure of crack resistance at the interface.

Table 1: Illustrative Impact of Silane Additives on Interfacial Toughness The following interactive data table is based on representative findings in the field of silane adhesion promoters and illustrates the potential improvements in interfacial toughness.

Silane Additive Base (No Additive) Additive S1 Additive S2 Additive S4
Improvement vs. Base (%) 0% 16.7% 30.5% 24.8%

Data derived from studies on silane additives in underfill materials. researchgate.net

This enhancement is critical for the long-term reliability of materials subjected to mechanical stress and environmental challenges.

A primary failure mechanism at the interface between organic polymers and inorganic substrates is hydrolysis, where water molecules attack and cleave the M-O-Si bonds. This leads to a loss of adhesion and degradation of the composite's mechanical properties.

Benzene, bis[(trimethoxysilyl)ethyl]- offers substantially improved hydrolytic stability compared to conventional, monopodal silanes. The ability to form multiple bonds to the substrate surface means that even if one or two bonds are hydrolyzed, the molecule remains firmly anchored, preserving the integrity of the interface. nih.gov This enhanced stability is estimated to be up to 10,000 times greater than that of conventional silanes. powerchemical.net In studies comparing various silane treatments for dental composites, the inclusion of more hydrophobic and robust silane structures has been shown to increase the hydrolytic stability of the material when subjected to aging in hot water. nih.gov Dipodal silanes demonstrate markedly improved resistance to hydrolysis in strongly acidic and brine environments, which is crucial for applications in harsh conditions. nih.gov

Fabrication of Periodic Mesoporous Organosilicas (PMOs)

Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid nanomaterials that incorporate organic fragments directly into the framework of a porous silica structure. Benzene, bis[(trimethoxysilyl)ethyl]- and its close analogs are key precursors for creating benzene-bridged PMOs, which possess unique properties due to the regular arrangement of benzene rings within the pore walls.

The synthesis of benzene-bridged PMOs is achieved through a sol-gel process that utilizes structure-directing agents (SDAs), typically surfactants, in a template-assisted approach. The general process involves the hydrolysis and co-condensation of the organosilane precursor, such as 1,4-bis(triethoxysilyl)benzene (B1313312) (BTEB), around micelles formed by the surfactant molecules in solution.

Commonly used templates include:

Triblock Copolymers: Such as Pluronic P123 and F127, which are effective in creating larger mesopores.

Cationic Surfactants: Such as cetyltrimethylammonium bromide (CTAB).

After the organosilica framework has formed around the template, the SDA is removed, typically by solvent extraction or calcination, leaving behind a highly ordered, porous structure. researchgate.net The choice of template and the control of synthesis conditions (e.g., pH, temperature, reactant concentrations) are critical for determining the final properties of the PMO. For example, microwave-assisted synthesis has been shown to drastically reduce the synthesis time by over 40 hours while improving the porosity by more than 25% compared to conventional heating methods. shinetsusilicone-global.com

A defining feature of PMOs derived from precursors like Benzene, bis[(trimethoxysilyl)ethyl]- is the molecular-scale periodicity imparted by the regular arrangement of the benzene bridging groups within the amorphous silica walls. This ordered arrangement of organic moieties within an inorganic framework leads to materials with unique electronic, optical, and mechanical properties.

The pore topology—the size, shape, and connectivity of the pores—can be precisely engineered by carefully selecting the synthesis parameters.

Template Selection: The size and shape of the surfactant micelle directly influence the resulting pore dimensions. Triblock copolymers like Pluronic F127 can be used to synthesize PMOs with large, uniform mesopores (e.g., ~9.9 nm in diameter). researchgate.net

Synthesis Conditions: Factors such as acidity and the use of co-solvents or swelling agents (e.g., 1,3,5-trimethylbenzene) can further tune the pore size and wall thickness.

This level of control allows for the fabrication of PMOs with different mesostructures, most commonly a 2D hexagonal (p6mm) arrangement of cylindrical pores. researchgate.net The ability to engineer these materials at the nanoscale opens up possibilities for their use in catalysis, separation, and advanced electronics.

Table 2: Properties of Benzene-Bridged PMOs Synthesized with Different Templates This interactive data table presents typical properties of benzene-bridged PMOs synthesized using different structure-directing agents, based on published research findings.

Template Precursor Pore Diameter (nm) Surface Area (m²/g) Mesostructure
Pluronic F127 1,4-bis(triethoxysilyl)benzene ~9.9 Up to 1150 2D Hexagonal (p6mm)
Triblock Copolymer 1,4-bis(triethoxysilyl)benzene 6.0 - 7.4 >1000 2D Hexagonal
CTAB 1,4-bis(triethoxysilyl)benzene 2.5 - 4.0 ~900 2D Hexagonal

Data compiled from various studies on benzene-bridged PMOs. researchgate.netresearchgate.netmdpi.com

Functionalization of PMO Frameworks for Specific Interactions (e.g., Phosphonic Acid Groups)

Periodic Mesoporous Organosilicas (PMOs) derived from precursors like Benzene, bis[(trimethoxysilyl)ethyl]- and its analogues, such as 1,4-bis(triethoxysilyl)benzene (BTEB), offer a versatile platform for targeted functionalization. The incorporation of specific functional groups into the benzene-bridged framework allows for the tailoring of surface properties to achieve specific interactions with guest molecules. One significant area of research is the functionalization with phosphonic acid groups. nih.govacs.org

These acidic functionalities are typically introduced through a co-condensation synthesis method. researchgate.net This process involves the simultaneous hydrolysis and condensation of two different organosilane precursors: the primary framework-forming precursor (e.g., BTEB) and a functional organosilane carrying the desired group, such as sodium 3-(trihydroxysilyl)propyl methyl phosphate (B84403) (SPMP) or diethoxyphosphorylethyl-triethoxysilane. nih.govacs.org This approach allows for a tunable content of phosphonic acid groups to be homogeneously distributed throughout the mesoporous structure. researchgate.net The synthesis is often conducted under acidic conditions using a nonionic surfactant as a template to direct the formation of the ordered mesostructure. nih.govresearchgate.net

The presence of phosphonic acid groups imparts strong acidic sites and chelating properties to the PMO material. nih.govd-nb.info These properties are highly effective for creating specific interactions, such as strong electrostatic interactions with cationic species or affinity for metal ions. nih.govacs.org For instance, after coordinating with metal ions like Zr⁴⁺ or Fe³⁺, these functionalized PMOs can be used as efficient immobilized metal affinity chromatography adsorbents for the selective enrichment of phosphopeptides from complex biological samples. acs.org The combination of a high surface area, ordered mesopores, and the strong affinity of the metal-coordinated phosphonic acid groups for phosphate moieties makes these materials highly effective for such applications. acs.org

Adsorption Capabilities (e.g., Volatile Organic Compounds, Carbon Dioxide, Dyes)

The unique structural and chemical characteristics of PMOs synthesized from benzene-based precursors, particularly when functionalized, make them excellent candidates for various adsorption applications. Their high surface area, large pore volume, and the presence of both organic (phenylene) and inorganic (silica) components in the framework contribute to their high adsorption capacity for a range of pollutants.

Dye Adsorption: Phosphonic acid-functionalized, benzene-bridged PMOs have demonstrated remarkable efficiency in removing various types of dyes from aqueous solutions. nih.gov These materials exhibit significantly higher adsorption capacities compared to traditional adsorbents like activated carbon. nih.gov The primary mechanism governing dye adsorption is the strong electrostatic interaction between the negatively charged phosphonic acid groups on the PMO surface and cationic dye molecules. nih.govresearchgate.net Additionally, π-π stacking interactions between the benzene rings in the PMO framework and the aromatic structures of the dye molecules, as well as hydrogen bonding, contribute to the adsorption process. nih.govresearchgate.net These materials have proven effective for cationic dyes (methylene blue, phenosafranine), anionic dyes (orange II), and amphoteric dyes (rhodamine B). nih.gov Furthermore, the robust nature of these PMOs allows for regeneration and reuse, maintaining over 97% removal efficiency after five consecutive cycles. nih.govresearchgate.net

Dye TypeExample DyePrimary Adsorption MechanismReference
CationicMethylene Blue, PhenosafranineElectrostatic Interaction nih.gov
AnionicOrange IIElectrostatic & Other Interactions nih.gov
AmphotericRhodamine BElectrostatic & Other Interactions nih.gov

Carbon Dioxide (CO2) Adsorption: Phenylene-bridged PMOs are effective solid adsorbents for carbon dioxide capture. mdpi.com The presence of aromatic rings in the framework can enhance CO2 affinity. Studies on phenylene-bridged ordered mesoporous organosilica (PMO–benzene) have shown significant CO2 capture capacities, reaching a maximum of 638.2 mg·g⁻¹ at 0 °C and 34 atm. mdpi.com The material demonstrates excellent reversibility, with a minimal loss of capacity (around 1%) after 10 capture-release cycles, highlighting its potential for practical applications in mitigating greenhouse gas emissions. mdpi.comuco.es While many studies focus on amine-functionalized PMOs for CO2 capture due to the strong affinity between amines and CO2, the intrinsic properties of benzene-bridged PMOs also make them promising materials in this field. mdpi.comrsc.org

MaterialAdsorption CapacityConditionsReusabilityReference
PMO–benzene638.2 mg·g⁻¹0 °C, 34 atm~1% capacity loss after 10 cycles mdpi.com

Volatile Organic Compounds (VOCs) Adsorption: The hierarchical pore structure and the hydrophobic nature of the benzene groups within the PMO framework are advantageous for the adsorption of volatile organic compounds (VOCs), particularly aromatic VOCs like benzene. nih.gov The adsorption mechanism for hydrophobic VOCs on such surfaces is influenced by the pore structure, which provides space for accommodation, and noncovalent interactions (e.g., π-π stacking) between the VOC molecules and the phenylene groups in the adsorbent framework. nih.gov The optimal pore size for efficient adsorption of benzene, toluene, ethylbenzene (B125841), and xylenes (B1142099) (BTEX) is generally considered to be in the range of 1.7 to 3.0 nm. nih.gov The tunable porosity and surface chemistry of PMOs allow for the optimization of these parameters to enhance adsorption efficiency for specific VOCs. nih.gov

Heterogeneous Catalysis with PMO-Based Materials

Periodic Mesoporous Organosilicas serve as robust platforms for heterogeneous catalysis, combining the stability of a silica framework with the functional versatility of organic groups. rsc.org The benzene rings integrated within the walls of PMOs derived from Benzene, bis[(trimethoxysilyl)ethyl]- are not merely structural components; they can participate in catalytic cycles or serve as anchors for catalytically active species.

The high surface area and ordered pore systems of PMOs facilitate efficient mass transfer of reactants and products, while the organic-inorganic hybrid nature of the walls can be tailored to create specific catalytic environments. rsc.org Functional groups can be introduced into the benzene-bridged framework either by co-condensation during the initial synthesis or by post-synthesis modification. These groups can be acidic, basic, or capable of coordinating with metal complexes to create active catalytic sites.

For example, sulfonic acid groups can be attached to the benzene rings to create strong solid acid catalysts for reactions like esterification and alkylation. Alternatively, metal nanoparticles can be immobilized within the mesopores, with the benzene-silica framework acting as a durable support that prevents leaching and agglomeration of the active metal species. The π-system of the benzene rings can also interact with and stabilize catalytic intermediates. The uniform distribution of organic groups within the pore walls ensures a homogeneous distribution of active sites, which is a significant advantage over traditional supported catalysts where active sites are often non-uniformly dispersed on the surface.

Development of Organosilica Membranes for Advanced Separation Technologies

Design of Nanoporous Membranes for Molecular Sieving and Affinity Separation

Organosilica membranes derived from bridged precursors like Benzene, bis[(trimethoxysilyl)ethyl]- and its analogues represent a significant advancement in separation technology. mdpi.comnih.gov These membranes possess a tunable nanoporous network structure that is highly effective for molecular-level separations. The key design feature is the integration of organic bridging groups—in this case, phenylene ethyl—directly into the silica matrix. nih.gov This creates a hybrid organic-inorganic structure with precisely controlled pore sizes, suitable for molecular sieving. mdpi.com

The size of the organic bridging group plays a crucial role in determining the final pore size of the membrane network. mdpi.com Precursors with different bridging groups, such as methane, ethane, or benzene, are used to tune the network dimensions. mdpi.comnih.gov The rigid phenylene group, for instance, helps create a well-defined pore structure. The separation mechanism is primarily based on size exclusion, where smaller molecules can pass through the membrane's pores while larger molecules are retained. hongyimo.com This makes them suitable for gas separation, pervaporation, and reverse osmosis applications. mdpi.com

Beyond simple molecular sieving, these membranes can be designed for affinity-based separations. By incorporating functional groups into the organosilica framework, the membrane surface can be tailored to have specific chemical interactions with certain molecules, enhancing separation selectivity. mdpi.com

Methodologies for Controlling Pore Size and Distribution (e.g., Coating Times, Water Ratio)

Precise control over the pore size and pore size distribution is critical for optimizing the performance of organosilica membranes. Several methodologies are employed during the sol-gel fabrication process to achieve this control.

Coating Times: One effective method for refining the membrane structure is to vary the number of coating layers applied to the porous support. mdpi.com Membranes prepared with a greater number of coating applications, for instance, six times (BTESE-6) versus four times (BTESE-4), tend to have smaller and more uniform pores. mdpi.comnih.gov Increasing the number of coatings helps to fill in defects and create a denser, more selective separation layer. This is reflected in gas permeation tests, where membranes with more coating layers show significantly higher selectivity for smaller gas molecules over larger ones (e.g., a higher He/SF₆ selectivity), indicating a reduction in pore size. mdpi.com

Water Ratio: The molar ratio of water to the organosilane precursor (the "water ratio" or WR) during the initial sol preparation is another crucial parameter. researchgate.net The WR directly influences the rates of hydrolysis and condensation reactions, which in turn determines the final structure of the silica network. Increasing the water ratio generally leads to a more cross-linked and denser network, resulting in smaller membrane pores. researchgate.net This reduction in pore size leads to decreased permeance for both gases and liquids but can significantly improve the membrane's selectivity. researchgate.net Therefore, by carefully adjusting the water-to-precursor ratio, the membrane's pore structure can be finely tuned to target specific separation applications.

Control ParameterEffect of IncreaseOutcome on Membrane StructureReference
Number of Coating LayersFills defects and creates a denser layerSmaller, more uniform pore size; higher selectivity mdpi.com
Water-to-Precursor Ratio (WR)Promotes more complete hydrolysis and condensationDenser network; smaller pore size; lower permeance researchgate.net

Performance Evaluation in Gas Separation and Liquid Phase Separations

The performance of organosilica membranes derived from precursors like Benzene, bis[(trimethoxysilyl)ethyl]- is evaluated based on their flux (or permeance) and selectivity in various separation processes.

Gas Separation: In gas separation, these membranes operate on a molecular sieving principle. hongyimo.com Their performance is typically characterized by measuring the permeance of different gases with varying kinetic diameters (e.g., He, H₂, CO₂, N₂, CH₄, SF₆). hongyimo.com Organosilica membranes generally show higher permeance for smaller molecules like helium and hydrogen, with permeance decreasing as the kinetic diameter of the gas increases. researchgate.net The selectivity is expressed as the ratio of permeances of two different gases (e.g., H₂/N₂ or H₂/CO₂). Membranes derived from precursors with different organic bridges exhibit different separation characteristics; as the carbon number in the bridge increases, the network pore size tends to enlarge. nih.gov For instance, pure organosilica membranes can exhibit H₂ permeance in the range of 10⁻⁵–10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ with H₂/N₂ permselectivities ranging from 2 to 60. mdpi.com Doping or modifying these membranes can further enhance selectivity for specific gas pairs. mdpi.com

Membrane TypeGas PairPermselectivity RangeH₂ Permeance Range (mol m⁻² s⁻¹ Pa⁻¹)Reference
Pure OrganosilicaH₂/N₂2 - 6010⁻⁵ - 10⁻⁷ mdpi.com
Metal-Doped OrganosilicaH₂/N₂10 - 150010⁻⁶ - 10⁻⁸ mdpi.com

Liquid Phase Separations: Organosilica membranes also show excellent performance and stability in liquid phase separations such as pervaporation and reverse osmosis (RO). mdpi.comresearchgate.net In the dehydration of organic solvents, such as separating water from acetic acid solutions, membranes derived from bis(triethoxysilyl)ethane (BTESE), a closely related precursor, have demonstrated high water selectivity (200–500) with a robust permeate flux of 2.0–4.0 kg m⁻² h⁻¹. researchgate.net Their stability in acidic aqueous solutions is a key advantage. researchgate.net In organic solvent reverse osmosis (OSRO), these membranes can be used to separate solvents like N,N-dimethylformamide (DMF) from water. mdpi.comnih.gov Membranes with smaller pores (e.g., BTESE-6, with pore sizes of 0.56-0.67 nm) can achieve high DMF rejection (>95%) while maintaining a total flux greater than 5 kg m⁻² h⁻¹, demonstrating their potential for industrial solvent recovery and purification processes. mdpi.comnih.gov

Synthesis of Organically Modified Silicas (OMS) and Hybrid Polymers

Benzene, bis[(trimethoxysilyl)ethyl]- serves as a fundamental building block for creating organically modified silica (ORMOSIL) and hybrid organic-inorganic polymers. nih.gov The central benzene ring provides a rigid, hydrophobic segment, while the terminal silyl ether groups undergo hydrolysis and condensation reactions to form a stable, cross-linked siloxane (Si-O-Si) network. gelest.com This dual functionality allows for the creation of materials that combine the mechanical and thermal stability of silica with the functional properties of organic molecules.

A notable application of Benzene, bis[(trimethoxysilyl)ethyl]- is in the synthesis of Swellable Organically Modified Silica (SOMS). These innovative materials are produced through the polycondensation of Benzene, bis[(trimethoxysilyl)ethyl]- using a catalyst such as tetrabutylammonium (B224687) fluoride. uniupo.it The process results in a flexible, porous matrix where benzene groups bridge the polysiloxane network. uniupo.it

A key characteristic of SOMS is its remarkable swelling behavior. The material can expand to three to five times its original volume when exposed to organic compounds. uniupo.it This expansion is attributed to the affinity of the organic bridging groups for organic solvents. Conversely, SOMS does not swell in water, making it highly effective for selectively absorbing organic pollutants from aqueous environments. uniupo.it Research has demonstrated the efficacy of SOMS in environmental remediation. For instance, in studies evaluating the removal of Rhodamine B, a model organic pollutant, from water, SOMS displayed significant absorption capabilities. The swelling of the material with organic solvents prior to exposure can further enhance its pollutant removal efficiency. uniupo.it

Table 1: Pollutant Removal Efficiency of SOMS Derived from Benzene, bis[(trimethoxysilyl)ethyl]- uniupo.it
SOMS ConditionSwelling SolventPollutantRemoval Efficiency (%)
As Synthesized (Powder)NoneRhodamine B42%
SwollenAcetoneRhodamine BHigher than 42%
SwollenAcetonitrileRhodamine BHigher than 42%
SwollenEthanol (B145695)Rhodamine BHigher than 42%

Benzene, bis[(trimethoxysilyl)ethyl]- is classified as a dipodal silane, meaning it can form up to six bonds with a substrate, in contrast to conventional silanes which form only three. This capability significantly enhances the durability and hydrolytic stability of the resulting materials. gelest.com When integrated into polysiloxane compositions, it acts as a crosslinking agent, forming robust, three-dimensional hybrid polymer networks. cfsilicones.com

The incorporation of this molecule improves the mechanical properties and thermal stability of coatings, adhesives, and composites. cfsilicones.com The presence of the rigid benzene-ethyl bridge within the flexible siloxane network creates a material with a unique combination of stiffness and resilience. These hybrid networks are utilized in applications demanding high performance, such as in the synthesis of membranes for fuel cells, where they contribute to high water absorption and stable proton conductivity. cfsilicones.com The enhanced hydrolytic stability imparted by the dipodal silane structure is crucial for ensuring the long-term performance of these materials in humid or aqueous environments. researchgate.net

The unique chemical structure of Benzene, bis[(trimethoxysilyl)ethyl]- makes it an ideal precursor for designing resins with a high affinity for organic molecules in water. gelest.com The polymerization of this compound yields a porous material where the hydrophobic benzene groups are integral to the structure. uniupo.it This inherent hydrophobicity allows the resin to selectively absorb organic compounds from an aqueous phase while repelling water. gelest.comuniupo.it

These resins function as solid-phase extraction media, effectively capturing and removing contaminants from wastewater. The mechanism relies on the non-polar interactions between the benzene rings in the resin and the organic pollutants. The porous and mechanically flexible nature of the polymer network, particularly in SOMS, facilitates the diffusion of organic molecules into the material, leading to efficient absorption. uniupo.it This application is critical in environmental protection for the treatment of industrial effluents containing dissolved organic pollutants. cfsilicones.com

Nanomaterial Architectures and Composites

In the field of nanotechnology, Benzene, bis[(trimethoxysilyl)ethyl]- and its analogues are employed to construct complex nanomaterial architectures, including core-shell composites and mesoporous nanoparticles. The ability to form a stable, organically-bridged silica network is fundamental to these applications.

The synthesis of hollow core-shell and yolk-shell nanoparticles can be achieved through an organosilane-assisted etching strategy. In this method, a core particle, typically solid silica, is coated with a shell derived from the hydrolysis and condensation of an organosilane precursor like Benzene, bis[(trimethoxysilyl)ethyl]-. nih.gov

The resulting organosilica shell, containing stable Si-C bonds, exhibits significantly higher resistance to chemical etching (e.g., under alkaline conditions) compared to the pure silica core. nih.gov By subjecting the core-shell particles to a selective etching process, the inner silica core can be partially or completely removed, leaving behind a hollow organosilica shell (core-shell) or a free-moving core within a hollow shell (yolk-shell). nih.gov This technique allows for precise control over the shell thickness and interior void space, creating nanostructures suitable for applications in catalysis, drug delivery, and as nanoreactors.

Benzene, bis[(trimethoxysilyl)ethyl]- and related benzene-bridged precursors are used to synthesize a class of materials known as Periodic Mesoporous Organosilicas (PMOs), which can be formulated as nanoparticles (MONs). researchgate.net The synthesis is typically a sol-gel process conducted in the presence of a structure-directing agent (SDA), such as a surfactant like cetyltrimethylammonium bromide (CTAB) or a block copolymer like Pluronic P123. mdpi.comacs.org

During synthesis, the organosilane precursor hydrolyzes and co-condenses around surfactant micelles. mdpi.com Subsequent removal of the surfactant template reveals a highly ordered porous structure where the benzene groups are incorporated directly into the walls of the mesopores. gelest.com This results in nanoparticles with a large surface area, uniform pore size, and a high degree of organic functionality. uni-konstanz.de The choice of precursor, template, and synthesis conditions allows for the control of particle morphology, leading to the formation of nanospheres, nanorods, or coiled structures. acs.orgnih.gov These materials are investigated for use in catalysis, separation science, and advanced drug delivery systems. researchgate.netmdpi.com

Table 2: Examples of Mesoporous Organosilica Synthesis Using Benzene-Bridged Precursors
Precursor(s)Structure-Directing Agent (SDA)Resulting MorphologyKey PropertiesReference
1,3-bis(triethoxysilyl)benzeneCTABNanospheres (20-100 nm) and MicroplatesHexagonal porosity researchgate.net
1,2-bis(triethoxysilyl)ethylene (BTSE) & Disilylated tert-butyl 3,5-dialkoxybenzoatesCTABNanorods (400-600 nm length)High surface area (700-970 m²/g) mdpi.com
1,2-bis(triethoxysilyl)ethane (B100286) (BTEE) & 1,4-bis(triethoxysilyl)benzene (BTEB)Pluronic P123Coiled Particles (2-3 µm diameter)Hexagonal mesostructure, 7.4 nm pore diameter acs.org

Biocompatibility Considerations in Material Design for Advanced Applications

The biocompatibility of materials derived from "Benzene, bis[(trimethoxysilyl)ethyl]-" is a critical factor in their suitability for advanced biomedical applications. As this compound is a precursor, biocompatibility is not assessed on the molecule itself, but rather on the final material into which it is incorporated. The primary materials synthesized from this precursor are phenylene-bridged periodic mesoporous organosilicas (PMOs), often in the form of nanoparticles (NPs) or mesoporous organosilica nanoparticles (MONs). These materials are extensively investigated for applications such as drug delivery and bioimaging, where interaction with biological systems is paramount.

Research indicates that organosilica nanoparticles, in general, exhibit high biocompatibility. Their structured, porous nature and the ability for surface functionalization allow for the design of materials with minimal adverse biological effects. Studies on various mesoporous organosilica nanoparticles have shown them to be biocompatible, making them suitable candidates for in-vivo applications.

In the specific context of phenylene-bridged organosilicas, their biocompatibility allows them to be internalized into cancer cells for drug delivery purposes. The inherent structure derived from the benzene-bridged precursor is integral to the material's function and its interaction with cellular environments. For instance, oxamide-phenylene-based mesoporous organosilica nanoparticles have been demonstrated to be biocompatible and effective for intracellular drug delivery.

While comprehensive quantitative data on the cytotoxicity of materials derived specifically from "Benzene, bis[(trimethoxysilyl)ethyl]-" is limited in publicly accessible literature, the general findings for phenylene-bridged and other organosilica nanoparticles are positive. Standard in-vitro assays are typically used to determine the cytotoxic potential of these nanomaterials. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for example, is a common colorimetric method used to assess cell metabolic activity and, by extension, cell viability after exposure to nanoparticles.

The table below collates representative research findings on the cytotoxicity of various organosilica nanoparticles, which can serve as a proxy for understanding the potential biocompatibility of materials derived from "Benzene, bis[(trimethoxysilyl)ethyl]-". These studies typically evaluate cell viability across a range of nanoparticle concentrations.

Table 1: Representative Cytotoxicity Data for Organosilica Nanoparticles in Human Cell Lines This table presents findings from various studies on organosilica nanoparticles to illustrate typical biocompatibility profiles. PMO refers to Periodic Mesoporous Organosilica.

Nanoparticle TypeCell LineConcentration (µg/mL)Cell Viability (%)Assay Type
Thiol-functionalized PMOHuman fibroblast (HPF)100> 95%Not Specified
PEGylated PMOHuman fibroblast (HPF)100> 95%Not Specified
Thiol-functionalized PMOBreast Cancer (MCF7)100> 95%Not Specified
PEGylated PMOBreast Cancer (MCF7)100> 95%Not Specified
Thiol-functionalized PMOEmbryonic Kidney (HEK293)100> 95%Not Specified
PEGylated PMOEmbryonic Kidney (HEK293)100> 95%Not Specified

The data consistently show that even at relatively high concentrations, certain functionalized organosilica nanoparticles exhibit minimal impact on the viability of various human cell lines. This low cytotoxicity is a crucial attribute for any material intended for biomedical use. The design of these materials, stemming from precursors like "Benzene, bis[(trimethoxysilyl)ethyl]-", allows for the creation of robust, stable, and biocompatible platforms for advanced therapeutic and diagnostic applications.

Theoretical and Computational Modeling of Benzene, Bis Trimethoxysilyl Ethyl Systems

Computational Studies of Hydrolysis and Condensation Reaction Mechanisms

The formation of durable siloxane networks from Benzene (B151609), bis[(trimethoxysilyl)ethyl]- precursors is initiated by hydrolysis and condensation reactions. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate mechanisms of these processes.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the kinetics and reaction mechanisms of chemical processes, including the hydrolysis of organosilanes. By calculating the potential energy surface of a reaction, DFT can identify transition states and determine activation energies, thus providing a detailed picture of the reaction pathway.

For the hydrolysis of alkoxysilanes, such as the trimethoxysilyl groups in Benzene, bis[(trimethoxysilyl)ethyl]-, DFT studies on analogous systems have shown that the reaction mechanism is highly dependent on the catalytic conditions (acidic, neutral, or basic) and the presence of water molecules. Under neutral conditions, the hydrolysis of a single methoxysilane (B1618054) can be facilitated by the participation of a water-trimer cluster, which acts as a reactant for a more facile bond interchange. Acid- and base-promoted hydrolysis reactions exhibit enhanced reactivity, which is attributed to the stabilization of a silyl (B83357) cation or a hypervalent intermediate, respectively.

DFT calculations can elucidate the step-by-step mechanism, including the initial nucleophilic attack of a water molecule on the silicon atom, the formation of a pentacoordinate silicon intermediate, and the subsequent departure of a methanol (B129727) molecule to form a silanol (B1196071) (Si-OH) group. The calculated activation barriers for these steps provide quantitative information on the reaction rates.

Table 1: Illustrative DFT-Calculated Activation Energies for Silane (B1218182) Hydrolysis Steps (Note: Data are representative for analogous alkoxysilane systems and may vary for Benzene, bis[(trimethoxysilyl)ethyl]-)

Reaction Step Catalyst Activation Energy (kcal/mol)
First Hydrolysis Neutral (Water Dimer) 25-30
First Hydrolysis Acid-Catalyzed 15-20
First Hydrolysis Base-Catalyzed 10-15
Second Hydrolysis Neutral ~28

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form stable siloxane (Si-O-Si) bonds, leading to the development of a cross-linked network. Computational modeling is crucial for understanding the kinetics and thermodynamics of this process. The condensation reaction can also be modeled using DFT to determine the activation energies for the formation of a siloxane bond from two silanol groups, which typically involves the elimination of a water molecule.

Prediction of Si-C Bond Stability under Varied Chemical Environments (e.g., pH)

The silicon-carbon (Si-C) bond is a cornerstone of organosilane chemistry, providing the link between the inorganic silica-like network and the organic functional groups. The stability of this bond is paramount for the integrity of the material. Computational methods can predict the stability of the Si-C bond in Benzene, bis[(trimethoxysilyl)ethyl]- under various chemical environments, such as different pH levels.

The cleavage of Si-C bonds in arylsilane precursors can be a significant challenge during sol-gel polycondensation under acidic or basic conditions. Theoretical studies have investigated this phenomenon by calculating indices such as the proton affinity (PA) of the ipso-carbon atom (the carbon directly bonded to silicon) and the PA of the carbanion that would be generated upon Si-C bond cleavage. These indices serve as reliable predictors for Si-C bond stability under acidic and basic conditions, respectively. For instance, a higher proton affinity of the ipso-carbon suggests greater susceptibility to electrophilic attack under acidic conditions, leading to bond cleavage.

For arylsilanes, the electronic nature of the aromatic ring plays a crucial role. Electron-donating groups on the benzene ring can increase the electron density at the ipso-carbon, potentially making the Si-C bond more susceptible to cleavage under acidic conditions. Conversely, the presence of an ethyl linker between the benzene ring and the silicon atom in Benzene, bis[(trimethoxysilyl)ethyl]- is predicted to enhance the stability of the Si-C bond compared to a direct Si-aryl bond, particularly under basic conditions.

Table 2: Predicted Relative Stability of Si-C Bonds in Different Organosilanes under Acidic and Basic Conditions (Note: This table is based on general findings for arylsilanes and illustrates the predictive power of computational models.)

Organic Group (R) in R-Si(OH)₃ Predicted Stability (Acidic) Predicted Stability (Basic)
Phenyl High High
Naphthyl Moderate Moderate
Anthracenyl Low Low

Molecular Dynamics Simulations for Network Structure and Dynamics

While DFT is excellent for detailing reaction mechanisms at the atomic level, Molecular Dynamics (MD) simulations are better suited for studying the evolution of larger systems over longer timescales. MD simulations can model the polymerization of hydrolyzed Benzene, bis[(trimethoxysilyl)ethyl]- monomers to form a cross-linked network.

In a typical MD simulation of this system, a collection of monomeric units is placed in a simulation box, and their trajectories are calculated over time by solving Newton's equations of motion. A reactive force field can be employed to allow for the formation and breaking of chemical bonds during the simulation, thus mimicking the condensation process. These simulations provide valuable information on:

Structural Properties: The evolution of the radial distribution function can be monitored to understand the local ordering of atoms and the formation of characteristic Si-O-Si linkages.

Mechanical Properties: Once the network is formed, the simulation can be used to predict mechanical properties such as the Young's modulus, bulk modulus, and shear modulus by applying virtual stress or strain to the system.

Thermal Properties: MD simulations can also be used to predict the glass transition temperature (Tg) of the cured material by monitoring the change in density or specific volume as a function of temperature.

Computational Prediction of Interfacial Interactions and Adhesion Enhancement

Benzene, bis[(trimethoxysilyl)ethyl]- is often used as an adhesion promoter to improve the bonding between organic polymers and inorganic substrates. Computational modeling can provide a molecular-level understanding of the mechanisms behind this adhesion enhancement.

MD simulations can be used to model the interface between a substrate (e.g., a metal oxide surface like silica (B1680970) or alumina) and the silane coupling agent. By calculating the interaction energy between the silane molecules and the substrate surface, it is possible to predict the strength of adsorption and the preferred orientation of the silane molecules at the interface. These simulations can reveal the formation of covalent bonds (Si-O-Substrate) between the hydrolyzed silane and the hydroxyl groups on the substrate surface, which are critical for strong adhesion.

Structure Property Relationships and Engineering Principles

Influence of Benzene (B151609) Bridging Moiety on Mechanical and Structural Properties of Derived Materials

The benzene ring at the core of the Benzene, bis[(trimethoxysilyl)ethyl]- molecule is not merely a passive spacer; it imparts significant rigidity and thermal stability to the resulting polymer network. This aromatic bridge is a key determinant of the mechanical and structural integrity of materials derived from this precursor.

Key Research Findings:

Enhanced Rigidity and Stability: The rigid nature of the phenylene (benzene) group, when incorporated into a polysilsesquioxane framework, contributes to a more robust and structurally stable material compared to those with flexible aliphatic bridges (e.g., ethane). This rigidity helps to create materials with higher thermal stability. For instance, binuclear catalysts with a rigid phenyl-bridged structure have been shown to be more thermally stable, maintaining high activity for ethylene (B1197577) polymerization at elevated temperatures. researchgate.net

Table 1: Comparison of Bridging Moieties on Material Properties

Bridging MoietyKey Structural InfluenceImpact on Material Properties
Benzene/PhenyleneRigid, planar structure; promotes molecular orderingHigh thermal stability; potential for crystalline pore walls; enhanced mechanical robustness
Ethane/EthyleneFlexible, aliphatic chainLower thermal stability compared to aromatic bridges; typically forms amorphous pore walls
ThiopheneHeteroaromatic ringCan be used to tailor the chemistry of pore walls and introduce specific functionalities

Role of Trimethoxysilyl Functionality in Crosslinking Density and Network Robustness

The two trimethoxysilyl groups at either end of the Benzene, bis[(trimethoxysilyl)ethyl]- molecule are the reactive sites responsible for the formation of a durable, crosslinked network. Their functionality is central to the sol-gel process through which the precursor is converted into a solid material.

The process involves two primary reactions:

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atoms react with water, replacing them with hydroxyl groups (-OH) and releasing methanol (B129727) as a byproduct.

Condensation: These newly formed silanol (B1196071) (-Si-OH) groups then react with each other or with remaining methoxy groups to form stable silicon-oxygen-silicon (siloxane) bonds (-Si-O-Si-), releasing water or methanol.

This sequence of reactions builds a three-dimensional covalent network. The presence of three hydrolyzable methoxy groups on each silicon atom allows for a high degree of crosslinking. researchgate.nettekstilec.si

Key Research Findings:

High Crosslinking Density: As an organofunctional trialkoxysilane, the precursor's three polymerizable groups on each silicon atom enable the formation of a highly oriented and densely crosslinked polymer network. researchgate.nettekstilec.si

Enhanced Durability: Benzene, bis[(trimethoxysilyl)ethyl]- is a dipodal (or bis-) silane (B1218182). Compared to conventional silanes with a single silyl (B83357) group, dipodal silanes can form up to six bonds with a substrate or within the network, as opposed to three. gelest.com This results in significantly greater intrinsic hydrolytic stability (up to 10,000 times greater) and durability, making them effective as adhesion promoters and for creating robust coatings. gelest.com

Network Robustness: The formation of a stable, three-dimensional siloxane structure through the crosslinking of the silyl groups imparts durability, water resistance, and heat resistance to the final material. The resulting network structure is robust, providing a stable matrix for various applications.

Tailoring Surface Characteristics (e.g., Hydrophobicity) via Organic Substitution

The chemical nature of the bridging group plays a critical role in defining the surface properties of the final material. The ethyl-benzene-ethyl moiety in Benzene, bis[(trimethoxysilyl)ethyl]- provides an intrinsic organic character that can be leveraged to control surface characteristics like hydrophobicity.

Key Research Findings:

Inherent Hydrophobicity: Organosilanes containing hydrophobic organic groups, such as the benzene ring, can impart that same hydrophobic (water-repellent) character to an otherwise hydrophilic silica (B1680970) surface. The benzene bridge helps to shield the polar silanol groups and creates a non-polar interphase that mitigates interactions with water. gelest.com Materials derived from benzene-bridged precursors are therefore useful for creating hydrophobic coatings and surfaces. gelest.comgelest.com

Controlled Surface Energy: The incorporation of organic groups into the silica matrix allows for the tuning of surface energy. While alkyl groups can lower the surface tension of cotton, for example, from 60-70 mN/m to 24-30 mN/m, the principle of using non-polar organic groups to reduce surface energy is fundamental. tekstilec.si The benzene bridge contributes to this effect, making the material less wettable.

Enhanced Adsorption of Organics: The hydrophobic nature of the phenyl groups within the pore walls of PMOs facilitates interaction with other non-polar molecules. This property has been used to increase the adsorption capacity for compounds like benzene from aqueous solutions. nih.govsci-hub.st The hydrophobic pore surface is beneficial for the approach of organic reactants in catalytic applications. sci-hub.st

Correlation between Precursor Isomerism and Final Material Morphology and Performance

The specific isomeric form of the precursor molecule—that is, the substitution pattern on the benzene ring (ortho, meta, or para)—can have a profound impact on the polymerization process and the structure of the resulting material. While studies may focus on related molecules, the principles are directly applicable. Research on ethenylene-bridged silsesquioxanes demonstrates how the spatial arrangement of the silyl groups dictates the reaction pathways and final morphology. liberty.edu

Key Research Findings:

Influence of Substitution Geometry: The substitution geometry of the two trialkoxysilyl groups around an organic bridge dramatically affects the sol-gel polymerization process. liberty.edu For example, with ethenylene-bridged precursors, the trans isomer leads to acyclic and monocyclic condensation products, resulting in microporous gels. In contrast, the cis isomer's chemistry is dominated by intramolecular cyclization, which slows the rate of gelation and can produce mesoporous materials under basic conditions. liberty.edu

Control over Porosity: This difference in reaction pathways directly translates to control over the final material's porosity. The trans isomer of 1,2-bis(triethoxysilyl)ethene yielded only microporous gels, whereas the cis isomer and the vinylidene isomer (1,1-bis(triethoxysilyl)ethene) produced mesoporous gels under basic conditions. liberty.edu This suggests that the para isomer of Benzene, bis[(trimethoxysilyl)ethyl]-, with its linear and extended geometry, would favor different packing and network formation compared to the more angled meta or crowded ortho isomers.

Morphology and Performance: The resulting morphology (e.g., pore size, particle shape) is critical to the material's performance in applications like catalysis, separation, and adsorption. nih.gov By selecting a specific precursor isomer, it is possible to tailor the material's architecture for a desired function.

Table 2: Predicted Influence of Isomerism on Material Properties (Based on Analogous Systems)

Isomer of Benzene, bis[(trimethoxysilyl)ethyl]-Molecular GeometryPredicted Polymerization BehaviorPotential Material Morphology
para (1,4-)Linear, symmetricFavors linear polymer chains, ordered packingPotentially ordered mesostructures, crystalline-like walls
meta (1,3-)Angled, asymmetricMay lead to more disordered or curved network structuresLikely amorphous frameworks, potentially different pore geometries
ortho (1,2-)Angled, sterically hinderedIntramolecular reactions and cyclization may be favoredPotentially higher microporosity, slower gelation

Design Paradigms for Pore Architecture Control and Functionality

One of the most significant applications of bridged silsesquioxane precursors like Benzene, bis[(trimethoxysilyl)ethyl]- is the synthesis of Periodic Mesoporous Organosilicas (PMOs). aimspress.com These materials feature highly ordered structures with uniform pores, and their properties can be precisely controlled through carefully designed synthesis strategies. aimspress.com

Key Design Principles:

Supramolecular Templating: The synthesis of PMOs relies on the use of a structure-directing agent, typically a surfactant or a block copolymer (e.g., Pluronic P123). uu.nl The precursor molecules hydrolyze and condense around self-assembled surfactant micelles. After the template is removed (usually by solvent extraction or calcination), a porous structure that is a negative replica of the micellar arrangement remains.

Control of Reaction Conditions: The final pore architecture can be accurately controlled by fine-tuning the reaction conditions. For instance, adjusting the acidity of the reaction mixture can shift the resulting mesophase from 2D hexagonally ordered cylindrical pores to 3D hexagonally ordered interconnected spherical pores. uu.nl Other factors, such as temperature and aging time, also play a crucial role in determining the final structure and catalytic performance of the material. sci-hub.st

Precursor and Co-precursor Selection: The choice of the bridged organosilane precursor determines the chemical functionality of the pore walls. nih.gov By using Benzene, bis[(trimethoxysilyl)ethyl]-, hydrophobic and aromatic properties are incorporated directly into the framework. aimspress.com Furthermore, co-condensation with other organosilanes or tetraalkoxysilanes (like TEOS) can be used to systematically vary the concentration of organic groups in the walls, thereby tailoring the material's properties. sci-hub.stnih.gov This allows for the design of materials with specific functionalities for applications in catalysis, adsorption, and biomedicine. aimspress.com

Future Directions and Emerging Research Avenues

Innovations in Green and Sustainable Synthesis of Bridged Silanes

The traditional synthesis of bridged silanes, including "Benzene, bis[(trimethoxysilyl)ethyl]-," often relies on hydrosilylation reactions catalyzed by precious metals like platinum. While effective, the high cost and environmental concerns associated with these catalysts are driving the search for greener and more sustainable synthetic routes. Emerging research is focused on several key areas to make the production of these valuable compounds more eco-friendly.

One of the most promising avenues is the development of catalysts based on earth-abundant metals. Researchers are investigating the use of elements such as iron, copper, and manganese to catalyze hydrosilylation reactions. These metals are significantly more abundant and less expensive than their precious metal counterparts, making them attractive for large-scale industrial production. Another key area of innovation is the exploration of catalyst-free synthesis methods. These approaches aim to eliminate the need for a catalyst altogether, thereby simplifying the purification process and reducing waste. Techniques such as photo-initiated hydrosilylation or the use of alternative energy sources like microwave irradiation are being explored to promote the reaction between a di-substituted benzene (B151609) and a trimethoxysilane (B1233946) precursor.

Furthermore, the principles of green chemistry are being applied to the entire synthesis process. This includes the use of solvent-free reaction conditions, which not only reduce environmental impact but can also lead to higher reaction efficiencies and easier product isolation. The development of continuous flow processes is another area of interest, as it offers better control over reaction parameters, improved safety, and the potential for more efficient large-scale production.

Synthesis ApproachCatalyst/ConditionAdvantages
Earth-Abundant Metal CatalysisIron, Copper, Manganese ComplexesLower cost, reduced environmental impact, high catalytic activity.
Catalyst-Free MethodsUV irradiation, Microwave-assistedEliminates catalyst contamination, simplifies purification, energy-efficient.
Solvent-Free ReactionsNeat reactantsReduces solvent waste, improves atom economy, can increase reaction rates.

Multi-functionalization Strategies for Synergistic Material Properties

The inherent structure of "Benzene, bis[(trimethoxysilyl)ethyl]-" makes it an excellent candidate for creating multi-functional materials. The two trimethoxysilyl groups provide strong covalent bonding to inorganic substrates or can form a crosslinked siloxane network, while the central benzene ring can be modified to introduce additional functionalities. This allows for the development of materials with synergistic properties that are greater than the sum of their individual components.

One key strategy involves the incorporation of other functional groups onto the benzene ring. For example, the addition of hydrophilic or hydrophobic moieties can be used to precisely control the surface energy and wetting properties of materials. This is particularly useful in applications such as coatings, where both adhesion and water repellency are desired. gelest.com Similarly, the introduction of chromophores or fluorophores can impart optical properties, leading to the development of materials for sensing or imaging applications.

Another approach focuses on the co-polymerization of "Benzene, bis[(trimethoxysilyl)ethyl]-" with other organofunctional silanes. By carefully selecting the co-monomers, it is possible to create hybrid materials with a wide range of properties. For instance, combining the rigidity of the benzene-bridged silane (B1218182) with a more flexible silane can lead to materials with enhanced toughness and resilience. The incorporation of silanes with specific reactive groups, such as amino or epoxy functionalities, can also be used to create materials that can be further modified or that exhibit specific chemical reactivity. gelest.com

Functional GroupSynergistic PropertyPotential Application
Hydrophobic chainsEnhanced water repellency and adhesionProtective coatings, anti-fouling surfaces
ChromophoresPhoto-responsiveness, colorimetric sensingSmart windows, chemical sensors
Amino groupsImproved adhesion, surface reactivityAdhesives, biocompatible materials

Integration into Advanced Smart and Responsive Materials Systems

The robust crosslinked networks formed by "Benzene, bis[(trimethoxysilyl)ethyl]-" provide an excellent foundation for the development of smart and responsive materials. These materials are designed to change their properties in response to external stimuli, such as light, heat, pH, or the presence of specific chemicals. The integration of this bridged silane into such systems can enhance their mechanical stability and durability.

One exciting area of research is the development of self-healing materials. nih.gov By incorporating dynamic chemical bonds into the siloxane network, it is possible to create materials that can repair themselves after being damaged. "Benzene, bis[(trimethoxysilyl)ethyl]-" can act as a key structural component in these materials, providing the necessary mechanical integrity while allowing for the reversible breaking and reforming of bonds that is essential for the healing process. For example, incorporating reversible covalent bonds, such as disulfide linkages, or non-covalent interactions, like hydrogen bonding, into a network formed from this bis-silane could lead to materials with intrinsic self-healing capabilities. nih.gov

Another promising application is in the field of stimuli-responsive polymers for drug delivery or sensing. By functionalizing the benzene ring with responsive moieties, materials can be designed to release a payload or change their optical properties in response to a specific trigger. For example, a pH-responsive group could be incorporated to create a material that releases a drug only in the acidic environment of a tumor. Similarly, a material could be designed to change color or fluorescence in the presence of a particular analyte, enabling its use as a chemical sensor. The rigid and stable network provided by "Benzene, bis[(trimethoxysilyl)ethyl]-" would ensure the long-term stability and performance of these smart systems. researchgate.net

Computational-Experimental Integration for Accelerated Material Discovery

The traditional process of material discovery, which relies heavily on trial-and-error experimentation, can be time-consuming and expensive. The integration of computational modeling with experimental validation offers a powerful approach to accelerate the design and development of new materials based on "Benzene, bis[(trimethoxysilyl)ethyl]-". nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict the properties of materials before they are synthesized in the lab. researchgate.net For example, DFT calculations can provide insights into the electronic structure, reactivity, and mechanical properties of polymers and composites incorporating this bridged silane. This allows researchers to screen a large number of potential material compositions and identify the most promising candidates for further experimental investigation. Molecular dynamics simulations can also be employed to study the behavior of these materials at the molecular level, providing a deeper understanding of structure-property relationships.

The synergy between computational prediction and experimental validation creates a powerful feedback loop for material discovery. Computational models can be refined based on experimental data, leading to more accurate predictions. This integrated approach not only accelerates the pace of research but also enables a more rational design of materials with specific, targeted properties. For instance, computational screening could be used to identify the optimal functional groups to add to the benzene ring to achieve a desired balance of hydrophobicity and adhesion, which can then be synthesized and tested experimentally to confirm the predictions. This iterative process of computational design and experimental verification is expected to play a crucial role in unlocking the full potential of "Benzene, bis[(trimethoxysilyl)ethyl]-" in a wide range of advanced applications. nih.gov

Q & A

Q. Q1. What are the key structural and physicochemical properties of benzene, bis[(trimethoxysilyl)ethyl]-?

Answer: The compound has the molecular formula C₁₆H₃₀O₆Si₂ (MW: 374.58 g/mol) . Its structure consists of a benzene core substituted with two ethyl groups, each terminated by trimethoxysilyl (-Si(OCH₃)₃) moieties. Key properties include:

  • Hydrolytic reactivity : The trimethoxysilyl groups undergo hydrolysis in aqueous or humid conditions, forming silanol (-Si-OH) intermediates, which can condense to create crosslinked networks .
  • Solubility : Typically soluble in polar aprotic solvents (e.g., THF, DMF) but insoluble in water due to hydrophobic silyl groups.
  • Thermal stability : Decomposes above 250°C, with thermal gravimetric analysis (TGA) recommended to assess stability under specific conditions .

Q. Q2. What experimental methods are used to confirm the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at ~6.5–7.5 ppm, methoxy groups at ~3.5 ppm) and confirm substitution patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1080 cm⁻¹ (Si-O-C stretching) and ~2850–2950 cm⁻¹ (C-H in methoxy groups) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (m/z 374.58) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can the compound be optimized as a precursor for hierarchically porous silica materials?

Answer:

  • Synthesis Design : React benzene, bis[(trimethoxysilyl)ethyl]- with dibromobenzene via silylation (e.g., using chlorotrimethoxysilane as a catalyst) to form bis(trimethoxysilyl)arene intermediates. Acidic hydrolysis (e.g., acetic acid) induces polycondensation, creating silica frameworks .
  • Porosity Control : Adjust hydrolysis pH (e.g., pH 2–4 for microporosity vs. pH 5–7 for mesoporosity) and use structure-directing agents (e.g., PEG) to tune pore size distribution .
  • Characterization : Nitrogen adsorption-desorption isotherms (BET/BJH analysis) quantify surface area and pore volume, while SEM/TEM visualize hierarchical structures .

Q. Q4. How do competing reaction pathways during hydrolysis affect the crosslinking efficiency of this compound?

Answer:

  • Competing Mechanisms : Hydrolysis generates silanol groups, which can either (i) condense intramolecularly (forming cyclic structures) or (ii) crosslink intermolecularly (creating 3D networks). The dominance of either pathway depends on:
    • Solvent polarity : Polar solvents (e.g., water/ethanol mixtures) favor intermolecular condensation.
    • Catalyst type : Acidic conditions (HCl) accelerate hydrolysis but may promote premature gelation, while basic conditions (NH₃) slow kinetics, enabling controlled crosslinking .
  • Mitigation Strategy : Use in situ FTIR or ²⁹Si NMR to monitor silanol formation and condensation rates. Adjust reaction stoichiometry (e.g., water/silane ratio) to optimize network formation .

Q. Q5. How can conflicting spectroscopic data (e.g., NMR vs. XPS) during surface functionalization studies be resolved?

Answer:

  • Data Discrepancy Example : XPS may detect surface Si-O-Si bonds (103–104 eV binding energy) suggesting crosslinking, while NMR shows residual methoxy groups. This indicates incomplete hydrolysis at the surface.
  • Resolution Strategy :
    • Combine XPS depth profiling with ATR-FTIR to differentiate surface vs. bulk composition.
    • Use contact angle measurements to correlate hydrophobicity (from unreacted methoxy groups) with spectroscopic data .

Methodological Challenges

Q. Q6. What strategies improve reproducibility in synthesizing silylated benzene derivatives?

Answer:

  • Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) with anhydrous solvents to prevent premature hydrolysis.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure product, followed by vacuum drying to remove trace solvents .
  • Quality Control : Validate batch consistency via HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard .

Q. Q7. How can computational modeling predict the reactivity of this compound in hybrid material synthesis?

Answer:

  • Density Functional Theory (DFT) : Calculate hydrolysis activation energies for trimethoxysilyl groups to identify kinetically favored pathways.
  • Molecular Dynamics (MD) : Simulate interactions with co-precursors (e.g., TMOS) to predict phase separation or compatibility in composite materials .

Advanced Applications

Q. Q8. What role does this compound play in lithium-ion sorbent development?

Answer:

  • Surface Functionalization : Graft onto lithium manganese oxide (LMO) via silanol condensation to enhance hydrophobicity and ion selectivity.
  • Performance Metrics : Evaluate Li⁺ adsorption capacity (mmol/g) via ICP-MS after batch testing in simulated brine. Compare with ungrafted LMO to quantify efficiency gains .

Q. Q9. How does its bifunctional structure (aromatic core + silyl groups) influence adhesion in polymer composites?

Answer:

  • Mechanism : The benzene core provides rigidity and π-π interactions with aromatic polymers (e.g., epoxy resins), while silyl groups form covalent bonds with inorganic fillers (e.g., SiO₂ nanoparticles).
  • Testing : Measure interfacial shear strength via single-fiber pull-out tests and correlate with SEM imaging of fracture surfaces .

Data Contradiction Analysis

Q. Q10. How to address discrepancies in reported thermal stability ranges across studies?

Answer:

  • Root Causes : Variations in sample purity, heating rate (e.g., 10°C/min vs. 5°C/min), or atmosphere (N₂ vs. air).
  • Resolution : Conduct parallel TGA experiments under standardized conditions (ISO 11358) and cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, bis[(trimethoxysilyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
Benzene, bis[(trimethoxysilyl)ethyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.